3-(m-tolyl)-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-amine
Overview
Description
3-(m-tolyl)-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-amine is a heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse pharmacological activities and are widely studied for their potential applications in medicinal chemistry. The structure of this compound consists of a triazole ring fused with a thiadiazole ring, with a m-tolyl group attached to the triazole ring.
Preparation Methods
The synthesis of 3-(m-tolyl)-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-amine can be achieved through several synthetic routes. One common method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the annulation of the triazole ring on the thiadiazole ring . Another approach involves the reaction of 3-arylamino-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives with appropriate reagents . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
3-(m-tolyl)-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce different functional groups onto the triazolothiadiazole scaffold.
Scientific Research Applications
3-(m-tolyl)-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-amine has a wide range of scientific research applications. In medicinal chemistry, it is studied for its potential as an anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitor agent . It has shown promising results as a carbonic anhydrase inhibitor, cholinesterase inhibitor, alkaline phosphatase inhibitor, anti-lipase agent, and aromatase inhibitor . Additionally, it has been investigated for its antitubercular activity . In biology, it is used to study the interactions with various biological targets and pathways. In industry, it serves as a valuable intermediate for the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of 3-(m-tolyl)-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-amine involves its interaction with specific molecular targets and pathways. The compound’s ability to form hydrogen bonds with target receptors allows it to modulate the activity of enzymes and proteins involved in various biological processes . For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, inhibiting its activity and leading to a decrease in the production of bicarbonate ions . Similarly, its interaction with cholinesterase enzymes results in the inhibition of acetylcholine breakdown, enhancing cholinergic neurotransmission .
Comparison with Similar Compounds
3-(m-tolyl)-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-amine can be compared with other similar compounds, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines, and 1,2,4-triazolo[1,5-c][1,3,5]thiadiazines . These compounds share a similar core structure but differ in the arrangement of the triazole and thiadiazole rings. The unique arrangement of the rings in this compound contributes to its distinct pharmacological profile and specific interactions with biological targets .
Properties
IUPAC Name |
3-(3-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5S/c1-6-3-2-4-7(5-6)8-12-13-10-15(8)14-9(11)16-10/h2-5H,1H3,(H2,11,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCJXGLLAHDWHKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C3N2N=C(S3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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